An In-depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine
An In-depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine
Abstract: This technical guide provides a comprehensive overview of N-Propyltetrahydro-2H-pyran-4-amine, a versatile heterocyclic amine intermediate. It details the compound's chemical identity, physicochemical properties, a validated synthesis methodology, and its significant applications in pharmaceutical development, agrochemical formulation, and polymer chemistry. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering expert insights into the practical utility and handling of this compound.
Chemical Identity and Core Properties
N-Propyltetrahydro-2H-pyran-4-amine, also known as N-propyloxan-4-amine, is a secondary amine featuring a saturated tetrahydropyran ring.[1] This structure imparts a favorable balance of reactivity and solubility, making it a valuable building block in synthetic chemistry.[1] The amine functionality provides a reactive site for a wide array of chemical modifications, enabling the construction of more complex molecular architectures.[1]
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} pdot Caption: Molecular Structure of N-Propyltetrahydro-2H-pyran-4-amine
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 192811-37-3 | [2][3][4] |
| Molecular Formula | C₈H₁₇NO | [1][3][4] |
| Molecular Weight | 143.23 g/mol | [1][3] |
| Appearance | Yellowish wax | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Synonyms | Propyl-(tetrahydropyran-4-yl)amine, N-propyloxan-4-amine | [1][4] |
| SMILES | CCCNC1CCOCC1 | [4] |
Synthesis Methodology: Reductive Amination
Principle: The most direct and industrially scalable synthesis of N-Propyltetrahydro-2H-pyran-4-amine is the reductive amination of Tetrahydro-4H-pyran-4-one. This well-established one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction between the ketone and propylamine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the ketone, preventing the formation of the corresponding alcohol byproduct.
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} pdot Caption: Workflow for Synthesis via Reductive Amination
Step-by-Step Protocol:
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Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propylamine (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine and its iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-Propyltetrahydro-2H-pyran-4-amine.
Applications in Research and Development
The unique structural features of N-Propyltetrahydro-2H-pyran-4-amine make it a highly sought-after intermediate in several high-value R&D sectors.
Pharmaceutical Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This compound serves as a key building block in the synthesis of novel therapeutic agents.[1] Its application is particularly noted in the development of drugs targeting neurological disorders.[1] The secondary amine allows for its incorporation into larger, more complex bioactive molecules, including kinase inhibitors, which are crucial in oncology and inflammation research.[1]
Agrochemical Formulations
In the agrochemical industry, this compound is used in the formulation of next-generation pesticides and herbicides.[1] Its incorporation into active ingredients can enhance their efficacy, allowing for lower application rates and potentially reducing environmental impact.[1] The lipophilic propyl group combined with the polar tetrahydropyran ring can modulate the uptake and translocation of the active substance within the target pest or plant.
Polymer and Materials Science
N-Propyltetrahydro-2H-pyran-4-amine also functions as a valuable modifier in polymer chemistry.[1] When integrated into polymer chains, it can impart improved flexibility and durability to the resulting materials.[1] The amine functionality can also serve as a curing agent for epoxy resins or as a monomer in the synthesis of specialized polyamides and polyimides with tailored thermal and mechanical properties.
Organic Synthesis Intermediate
Beyond specific applications, it is a versatile intermediate for creating complex molecules in a laboratory setting.[1] The nucleophilic amine can be readily functionalized through reactions like acylation, alkylation, and arylation, providing access to a diverse library of substituted tetrahydropyran derivatives for screening in drug discovery and other research areas.[5]
Safety and Handling
Proper handling of N-Propyltetrahydro-2H-pyran-4-amine is essential to ensure laboratory safety. Based on data for structurally related aminotetrahydropyrans, the compound should be treated as hazardous.
| Hazard Category | GHS Classification and Precautionary Statements |
| Flammability | Flammable Liquid (Category 3). H226: Flammable liquid and vapor. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute Toxicity | Harmful if swallowed (Acute Toxicity 4, Oral). H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Corrosion/Irritation | Causes severe skin burns and eye damage. H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 0-8°C.[1] |
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
Conclusion
N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3) is a pivotal chemical intermediate with a broad spectrum of applications. Its robust and scalable synthesis, combined with the versatile reactivity of its secondary amine and the favorable physicochemical properties imparted by the tetrahydropyran ring, establishes it as a valuable tool for innovation in pharmaceuticals, agrochemicals, and materials science. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.
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